molecular formula C9H13N3 B1386562 N4-(cyclopropylmethyl)pyridine-3,4-diamine CAS No. 1040043-50-2

N4-(cyclopropylmethyl)pyridine-3,4-diamine

Cat. No.: B1386562
CAS No.: 1040043-50-2
M. Wt: 163.22 g/mol
InChI Key: YQYUTDYRFPKXTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(cyclopropylmethyl)pyridine-3,4-diamine typically involves the cyclopropylmethylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N4-(cyclopropylmethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N4-(cyclopropylmethyl)pyridine-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(cyclopropylmethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties.

Biological Activity

N4-(Cyclopropylmethyl)pyridine-3,4-diamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3C_9H_{13}N_3 and a molecular weight of 149.19 g/mol. The compound features a pyridine ring substituted at the 3 and 4 positions with amino groups, while the N4 position is occupied by a cyclopropylmethyl group. This unique structure is believed to contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amine groups allows for potential hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in cell signaling pathways, potentially influencing cellular responses.

Key Mechanisms Identified:

  • Enzyme Modulation : Interaction with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in signaling pathways related to cell growth and survival .
  • Receptor Binding : Potential binding to allosteric sites on receptors, which may alter receptor activity and downstream signaling.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth by targeting specific pathways involved in tumorigenesis.
  • Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against various pathogens, making it a candidate for further development in infectious disease treatment.
  • Neurological Effects : Similar compounds have been studied for their effects on neuromuscular transmission and may offer insights into potential applications for neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
N4-Cyclopentylpyridine-3,4-diamineC9H12N3Contains a cyclopentyl group; potential differences in biological activity due to sterics.
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamineC9H12N4Similar structure but with a pyrimidine core; may exhibit different reactivity patterns.
5-(2-Chloro-3-fluoropyridin-4-yl)-N-cyclopropylpyrimidine-2,4-diamineC12H13ClF2N4Incorporates halogen substituents; enhanced bioactivity due to electronegative atoms influencing binding interactions.

This comparative analysis highlights the structural diversity within this class of compounds and their potential implications in drug discovery.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyridine-based compounds could inhibit cancer cell proliferation by interfering with PI3K signaling pathways .
  • Antimicrobial Research : In vitro studies indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Neurological Applications : Research on related diaminopyridines has shown promise in enhancing neuromuscular transmission in conditions like multiple sclerosis . This suggests that this compound may also have potential applications in treating neurological disorders.

Properties

IUPAC Name

4-N-(cyclopropylmethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-6-11-4-3-9(8)12-5-7-1-2-7/h3-4,6-7H,1-2,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUTDYRFPKXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651788
Record name N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040043-50-2
Record name N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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